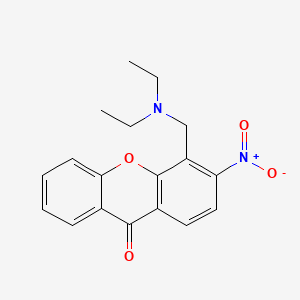
Xanthen-9-one, 4-(diethylamino)methyl-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthen-9-one, 4-(diethylamino)methyl-3-nitro- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are naturally occurring compounds found in various plants, fungi, and lichens.
Preparation Methods
The synthesis of Xanthen-9-one, 4-(diethylamino)methyl-3-nitro- can be achieved through several synthetic routes. One common method involves the classical condensation of a salicylic acid with a phenol derivative . Another approach includes the reaction of an aryl aldehyde with a phenol derivative . Industrial production methods often optimize these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Xanthen-9-one, 4-(diethylamino)methyl-3-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Xanthen-9-one, 4-(diethylamino)methyl-3-nitro- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-cancer agent and an anti-inflammatory compound . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of Xanthen-9-one, 4-(diethylamino)methyl-3-nitro- involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating pro-inflammatory and anti-inflammatory cytokines .
Comparison with Similar Compounds
Xanthen-9-one, 4-(diethylamino)methyl-3-nitro- can be compared with other xanthone derivatives, such as 7-bromo-1,3-dihydroxy-9H-xanthen-9-one and azaxanthones . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications . The unique combination of a diethylamino group and a nitro group in Xanthen-9-one, 4-(diethylamino)methyl-3-nitro- distinguishes it from other xanthone derivatives and contributes to its specific properties .
Properties
CAS No. |
43159-92-8 |
|---|---|
Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
4-(diethylaminomethyl)-3-nitroxanthen-9-one |
InChI |
InChI=1S/C18H18N2O4/c1-3-19(4-2)11-14-15(20(22)23)10-9-13-17(21)12-7-5-6-8-16(12)24-18(13)14/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
VDGYBMAXKRMNFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















